molecular formula C9H12N2 B11923003 5-methyl-2,3-dihydro-1H-indol-7-amine

5-methyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B11923003
M. Wt: 148.20 g/mol
InChI Key: QUJXBQJZHXHNHY-UHFFFAOYSA-N
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Description

5-methyl-2,3-dihydro-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-methyl-2,3-dihydro-1H-indol-7-amine involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole derivative . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the indole derivative into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups, acidic conditions.

Major Products Formed

Scientific Research Applications

5-methyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, protecting cells from necroptosis and attenuating necrotic cell death . This compound’s ability to modulate kinase activity makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure and reactivity make it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C9H12N2/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3,10H2,1H3

InChI Key

QUJXBQJZHXHNHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N)NCC2

Origin of Product

United States

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